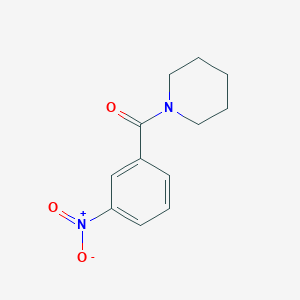
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction.
Reduction and Protection: The intermediate is then reduced, and the amino group is protected to prevent unwanted side reactions.
Final Steps: The protected intermediate undergoes further reactions, including deprotection and hydrochloride salt formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride
- Methyl (S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions compared to similar compounds. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
2250242-69-2 |
|---|---|
Molekularformel |
C10H12BrClFNO2 |
Molekulargewicht |
312.56 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
LKTQUVIFWQIASI-QRPNPIFTSA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Kanonische SMILES |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


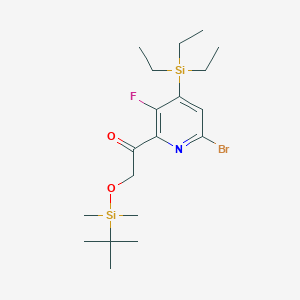
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
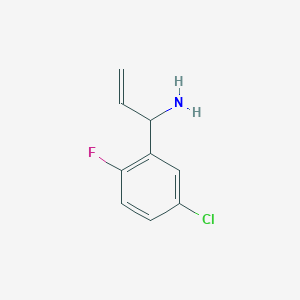
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)
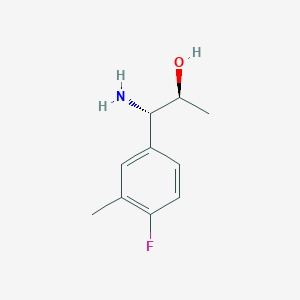
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)

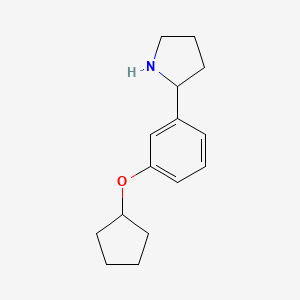
![8-(3-Fluoro-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054167.png)
![2-Isopropylbenzo[D]thiazol-5-OL](/img/structure/B13054171.png)

